molecular formula C6H4Cl2F2N2 B13014650 4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine

Cat. No.: B13014650
M. Wt: 213.01 g/mol
InChI Key: PHOBDDWYTNWODV-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C6H4Cl2F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium carbonate.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), ammonium formate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine is not fully understood. its biological activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety. These properties may allow the compound to interact with specific molecular targets and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-(difluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H4Cl2F2N2

Molecular Weight

213.01 g/mol

IUPAC Name

4,6-dichloro-3-(difluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H4Cl2F2N2/c7-2-1-3(8)12-6(11)4(2)5(9)10/h1,5H,(H2,11,12)

InChI Key

PHOBDDWYTNWODV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)C(F)F)Cl

Origin of Product

United States

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